molecular formula C7H12NNaO4S B1324453 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt CAS No. 5165-97-9

1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt

Cat. No. B1324453
CAS RN: 5165-97-9
M. Wt: 229.23 g/mol
InChI Key: FWFUWXVFYKCSQA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPSNa), is a hydrophilic compound that can be used as a dopant and a protonating agent for conducting polymers . It is used in a variety of electronic applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is commercially available from various suppliers .


Molecular Structure Analysis

The linear formula for this compound is H2C=CHCONHC(CH3)2CH2SO3Na . The molecular weight is 229.23 g/mol .


Physical And Chemical Properties Analysis

This compound is soluble in water . It has a refractive index of n20/D 1.4220 (lit.) and a density of 1.2055 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Adhesives : AMPS Na is used in adhesives to improve pressure-sensitive formulation strength .

  • Water Treatment : It is used in water treatment to inhibit calcium, magnesium, and silica scale formation .

  • Personal Care Products : AMPS Na is used in the production of personal care products, such as diapers .

  • Textile Industry : In the textile industry, it is used as a textile sizing agent and a non-woven emulsion binder .

  • Oil Fields : AMPS Na is used in oil fields as a friction reducer .

  • Acrylic Fiber : It is used in acrylic fiber to provide dye receptivity .

  • Construction Site : AMPS Na is used at construction sites to inhibit fluid loss .

  • Polyelectrolyte Copolymer Gels : AMPS Na can be used as a monomer in the formation of polyelectrolyte copolymer gels for potential application in bioengineering, biomedicine, and water purification .

  • Fabrication of Schottky Diodes, Humidity Sensors, and Lithium-Ion Batteries : AMPS Na can be used in the fabrication of Schottky diodes, humidity sensors, and lithium-ion batteries .

  • Film-Forming Agent : AMPS Na can be used as a film-forming agent .
  • Thickening Agent : It can be used as a thickening agent .
  • Chelating Agent : AMPS Na can be used as a chelating agent .
  • Dispersing Agent : It can be used as a dispersing agent .
  • Emulsifying Agent : AMPS Na can be used as an emulsifying agent .
  • Fabrication of Schottky Diodes, Humidity Sensors, and Lithium-Ion Batteries : AMPS Na can be used in the fabrication of Schottky diodes, humidity sensors, and lithium-ion batteries .

Future Directions

The compound is used in a variety of electronic applications . It can also be used in the formation of polyelectrolyte copolymer gels for potential application in bioengineering, biomedicine, and water purification . This suggests that it may have a wide range of future applications in these fields.

properties

IUPAC Name

sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFUWXVFYKCSQA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15214-89-8 (Parent)
Record name Sodium acryloyldimethyltaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2027591
Record name 2-Acrylamido-2-methylpropanesulphonate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium acryloyldimethyltaurate

CAS RN

5165-97-9
Record name Sodium acryloyldimethyltaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acrylamido-2-methylpropanesulphonate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ACRYLOYLDIMETHYLTAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9Q6EKI0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

174.4 parts of a 50% NaOH solution are dissolved in 373.8 parts of deionized water to make a 16% solution. The solution is cooled to room temperature. 452 parts of 2-acrylamido-2-methylpropane sulfonic acid monomer (AMPS) are added to the solution at between about 25 and about 30° C. After the AMPS has fully dissolved, the solution is cooled to 20° C. and the pH is adjusted to 9.1. The solvent is removed to yield sodium 2-acrylamido-2-methylpropane sulfonate monomer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt
Reactant of Route 2
Reactant of Route 2
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt
Reactant of Route 3
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt
Reactant of Route 5
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt
Reactant of Route 6
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt

Citations

For This Compound
1
Citations
KBPODAN MAKANAN - 2019 - tbt.bsn.go.id
Draft 24 Janua Page 1 BADAN PENGAWAS OBAT DAN MAKANAN REPUBLIK INDONESIA PERATURAN BADAN PENGAWAS OBAT DAN MAKANAN NOMOR 20 TAHUN 2019 …
Number of citations: 2 tbt.bsn.go.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.